molecular formula C12H10ClN3 B3037156 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline CAS No. 445430-62-6

4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline

Cat. No.: B3037156
CAS No.: 445430-62-6
M. Wt: 231.68 g/mol
InChI Key: IUQLFCKNGRPZIL-UHFFFAOYSA-N
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Description

4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline is a heterocyclic compound with the molecular formula C12H10ClN3. It is part of the imidazoquinoxaline family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .

Mechanism of Action

Target of Action

4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, also known as Imidazo[1,2-a]quinoxaline, 4-chloro-1,8-dimethyl-, is a compound that has been found to possess a wide spectrum of biological activity . The primary targets of this compound are adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various biological processes, including cell signaling, immune response, and cellular metabolism .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, it can act as an antagonist of adenosine and benzodiazepine receptors A1, thereby inhibiting the action of these receptors . It can also inhibit the activity of various kinases and phosphodiesterases, which can lead to changes in cellular signaling and metabolism .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting the activity of adenosine and benzodiazepine receptors A1, it can affect the signaling pathways associated with these receptors . Similarly, by inhibiting the activity of various kinases and phosphodiesterases, it can affect the pathways associated with these enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide spectrum of biological activity . For instance, it has been found to possess antiallergenic, antitumor, and anticonvulsant activities . It has also been found to exhibit anticancer activity against melanoma, T-lymphoma, myeloid leukemia, and colon cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with dimethylamine, followed by cyclization . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-7-3-4-9-10(5-7)16-8(2)6-14-12(16)11(13)15-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQLFCKNGRPZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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